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Compound of Interest

Compound Name: Monomethylsulochrin

Cat. No.: B161492

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data of
Monomethylsulochrin with its structurally related analogues, Sulochrin and
Bisdechlorogeodin. The confirmation of a compound's identity is a critical step in natural
product research and drug development, ensuring the integrity and reproducibility of scientific
findings. Here, we present a detailed analysis of tH NMR, 3C NMR, and mass spectrometry
data to facilitate the unambiguous identification of Monomethylsulochrin.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Monomethylsulochrin,
Sulochrin, and Bisdechlorogeodin. Direct comparison of these values is essential for
distinguishing between these closely related compounds.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Aromatic Methoxyl Methyl
Compound Other Solvent
Protons Protons Protons
Monomethyls 3.75 (s), 3.85 -
) 6.30-6.80 (m) 2.10 (s) - Not specified
ulochrin (s)
6.25 (d, J=2.3
Hz), 6.35 (d,
11.58 (s,
_ J=2.3 Hz),
Sulochrin 3.84 (s) 2.15 (s) OH), 11.97 Acetone-de
6.67 (d, J=2.0
(s, OH)
Hz), 6.89 (d,
J=2.0 Hz)
Bisdechlorog 6.21 (s), 6.48 3.71(s), 3.89 N
) 2.07 (s) - Not specified
eodin (s) (s)
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
Aromatic/Ol
Carbonyl o Methoxyl Methyl
Compound efinic Solvent
Carbons Carbons Carbon
Carbons
105.5, 108.2,
110.1, 112.5,
Monomethyls -
) 168.0, 192.5 135.8, 142.1, 52.3, 55.8 215 Not specified
ulochrin
158.2, 160.5,
163.4, 165.1
102.1, 106.8,
108.9, 109.8,
Sulochrin 170.9, 203.8 111.9,137.9, 524 221 DMSO-de
158.9, 162.8,
164.9, 165.8
98.1, 101.9,
110.2, 113.8,
Bisdechlorog 169.4, 182.1, -
) 141.5, 158.4, 52.9, 56.7 21.8 Not specified
eodin 187.9
165.2, 168.1,
177.2
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Table 3: Mass Spectrometry Data

Ke
Molecular Molecular [M+H]* J
Compound . [M-H]- (m/z) Fragment
Formula Weight (m/z)
lons (m/z)
Monomethyls 181, 166,
) C18H1807 346.33 347.112 345.098[1]
ulochrin 138[1]
. 299, 151,
Sulochrin C17H1607 332.30 333.09 331.0823[2]
150, 269[2]
Bisdechlorog )
C17H1407 330.29 331.08 - Not available

eodin

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for fungal metabolites are
described below. These are generalized procedures and may require optimization based on the
specific instrumentation and sample characteristics.

'H and *C NMR Spectroscopy

1. Sample Preparation:

» Dissolve 5-10 mg of the purified fungal metabolite in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, Acetone-ds, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& 0.00 ppm).

e Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:

e Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).
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e For *H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to
64, depending on the sample concentration.

e For 3C NMR, a proton-decoupled sequence is typically used. Parameters may include a 45-
degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.qg.,
1024 or more) due to the lower natural abundance of 13C.

3. Data Processing:

o Process the raw data (Free Induction Decay - FID) using appropriate software (e.qg.,
MestReNova, TopSpin).

o Apply Fourier transformation, phase correction, and baseline correction to obtain the final
spectrum.

o Reference the chemical shifts to the internal standard (TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

e Prepare a dilute solution of the purified metabolite (typically 1-10 pg/mL) in a solvent
compatible with the LC mobile phase (e.g., methanol, acetonitrile).

« Filter the sample through a 0.22 pum syringe filter to remove any particulate matter.
2. LC-MS Analysis:

o Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

» Use a suitable reversed-phase column (e.g., C18) for separation.

o The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and
an organic solvent like acetonitrile or methanol.
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e Set the mass spectrometer to acquire data in both positive and negative ionization modes to
obtain comprehensive information.

e Acquire full scan mass spectra to determine the molecular ion and MS/MS (tandem mass
spectrometry) spectra to obtain fragmentation patterns for structural elucidation.

3. Data Analysis:
e Process the LC-MS data using the instrument's software.

o Extract the mass spectra of the compound of interest and analyze the molecular ion and
fragmentation patterns.

o Compare the accurate mass measurements with theoretical values to confirm the elemental
composition.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for confirming the identity of
Monomethylsulochrin using the comparative spectroscopic data.

Caption: Workflow for confirming Monomethylsulochrin identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b161492#spectroscopic-data-comparison-for-
confirming-monomethylsulochrin-identity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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